molecular formula C28H23N3O6 B11623697 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan

Cat. No.: B11623697
M. Wt: 497.5 g/mol
InChI Key: KOKYCQPEDYKHNQ-UUYOSTAYSA-N
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Description

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan is a complex organic compound that combines the structural elements of tryptophan and a benzodioxole derivative. Tryptophan is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin . The benzodioxole moiety is known for its presence in various bioactive compounds, contributing to the compound’s potential biological activities.

Preparation Methods

The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole derivative: This step involves the synthesis of the benzodioxole moiety through reactions such as cyclization of catechol derivatives with formaldehyde.

    Amidation reaction: The benzodioxole derivative is then reacted with benzoyl chloride to form the benzoylamino intermediate.

    Condensation with tryptophan: The benzoylamino intermediate undergoes a condensation reaction with tryptophan under specific conditions to form the final compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The benzodioxole moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter levels and its effects on mood and sleep.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan involves its interaction with molecular targets and pathways in the body. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors in the brain and other tissues, influencing neurotransmitter levels and signaling pathways.

    Modulating enzyme activity: The compound may affect the activity of enzymes involved in the synthesis and metabolism of neurotransmitters.

    Influencing gene expression: It may regulate the expression of genes involved in cellular processes and metabolic pathways.

Comparison with Similar Compounds

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan can be compared with other similar compounds, such as:

    Tryptophan derivatives: Compounds like 5-hydroxytryptophan (5-HTP) and N-acetyltryptophan share structural similarities and are also involved in neurotransmitter synthesis.

    Benzodioxole derivatives: Compounds like piperonyl butoxide and safrole contain the benzodioxole moiety and are known for their bioactive properties.

The uniqueness of this compound lies in its combined structural elements, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

2-[[(Z)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C28H23N3O6/c32-26(18-6-2-1-3-7-18)30-22(12-17-10-11-24-25(13-17)37-16-36-24)27(33)31-23(28(34)35)14-19-15-29-21-9-5-4-8-20(19)21/h1-13,15,23,29H,14,16H2,(H,30,32)(H,31,33)(H,34,35)/b22-12-

InChI Key

KOKYCQPEDYKHNQ-UUYOSTAYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)\NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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